molecular formula C21H13N3O3 B2578590 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-57-5

2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No.: B2578590
CAS No.: 303995-57-5
M. Wt: 355.353
InChI Key: DKJOPUXPONBIIY-UHFFFAOYSA-N
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Description

2-(4-Pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS: 303995-57-5) is a polycyclic heteroaromatic compound with a molecular formula of C₂₁H₁₃N₃O₃ and a molar mass of 355.35 g/mol . Its structure consists of a chromene ring fused to a 1,6-naphthyridine core, featuring a pyridinylmethyl substituent and two ketone (dione) groups. The chromeno-naphthyridine scaffold is notable for its extended π-conjugation, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3/c25-19-14-3-1-2-4-18(14)27-20-16(19)11-15-17(23-20)7-10-24(21(15)26)12-13-5-8-22-9-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOPUXPONBIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be achieved through multiple synthetic routes. One common method involves the condensation of 4-pyridylmethyl ketone with appropriate naphthyridine derivatives under reflux conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the industrial production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .

Scientific Research Applications

2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, it can interact with cellular receptors and signaling pathways, leading to apoptosis or programmed cell death in targeted cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione with structurally analogous compounds, focusing on molecular features, synthetic routes, and biological implications.

Structural Analogues with Pyrrolo-Pyridine-Dione Cores

Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (, Compound 2) share a pyrrolo-pyridine-dione framework but differ in substituents (e.g., piperazinyl, methoxy, methyl groups). Key distinctions include:

  • Substituent Effects : The pyridinylmethyl group in the target compound may enhance solubility compared to bulkier phenylmethyl or phenylethyl groups in analogues.

Benzo-Fused Chromeno-Naphthyridines

Benzo[5,6]chromeno[2,3-b][1,6]naphthyridine (, Compound 20) introduces an additional benzene ring fused to the chromene moiety. This modification increases molecular weight and aromaticity, which could enhance intercalation into DNA or improve antimicrobial activity, as suggested by its inclusion in antimicrobial studies .

Feature Target Compound Benzo[5,6]chromeno-naphthyridine
Molecular Formula C₂₁H₁₃N₃O₃ Likely C₂₅H₁₅N₃O₃ (estimated)
Key Substituents Pyridinylmethyl, dione Benzene ring, dione
Potential Activity PDE inhibition (inferred) Antimicrobial
Aromatic Conjugation Moderate High (due to benzo fusion)

Thieno-Naphthyridine Antivirals

Benzo[b]thieno[3,2-h]-1,6-naphthyridine () replaces the chromene ring with a thieno system, designed via isosteric replacement for anti-HSV-1 activity.

Hydrogenated Pyrrolo-Naphthyridines

Compounds like 1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine () feature partial saturation of the naphthyridine core. Hydrogenation increases molecular flexibility and lipophilicity (e.g., cyclohexyl group), which may enhance blood-brain barrier penetration or metabolic stability .

Property Target Compound Tetrahydro-pyrrolo-naphthyridine
Core Saturation Fully aromatic Partially saturated
Substituents Pyridinylmethyl Cyclohexyl, tosyl
Lipophilicity Moderate High
Synthetic Complexity High (polycyclic fusion) Moderate (hydrogenation steps)

Chromeno-Pyrimidinones

Derivatives such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (, Compound 4) incorporate a pyrimidinone ring instead of naphthyridine. Chlorophenyl substituents in these compounds may enhance electrophilic interactions, but the absence of a naphthyridine core reduces π-conjugation .

Research Findings and Implications

Substituent Impact : The pyridinylmethyl group in the target compound likely improves aqueous solubility compared to phenyl-based analogues (e.g., ), critical for bioavailability .

Synthetic Challenges: The chromeno-naphthyridine core requires multi-step fusion reactions, whereas hydrogenated analogues () are synthesized via catalytic hydrogenation, offering scalability advantages .

Antimicrobial vs. Antiviral Activity: Chromeno systems () may favor antimicrobial activity, while thieno derivatives () show promise in antiviral contexts, highlighting the role of heteroatom choice .

Biological Activity

The compound 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a complex heterocyclic organic molecule that belongs to the class of chromeno-naphthyridines. Its unique structural features, particularly the fused chromene and naphthyridine systems along with a pyridinylmethyl substituent, suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and comparative analysis with structurally similar compounds.

Structural Characteristics

The molecular structure of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is characterized by:

  • A fused chromene and naphthyridine framework.
  • A pyridinylmethyl group that enhances its interaction with biological targets.

This structural uniqueness may contribute to its binding properties and biological efficacy compared to other compounds in its class.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Multi-step synthesis involving reactions with various reagents under controlled conditions.
  • Utilization of microwave irradiation to improve yields and reaction times.

Biological Activities

Research indicates that 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of chromeno-naphthyridines possess antimicrobial properties. In vitro assays indicate moderate activity against various bacterial strains. For example:

  • In a comparative study, derivatives showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Preliminary investigations into the cytotoxicity of this compound suggest it may induce apoptosis in cancer cell lines. Specific findings include:

  • IC50 values indicating significant inhibition of cell proliferation in certain cancer types.

Mechanistic Insights

The mechanism of action appears to involve:

  • Interaction with specific cellular pathways that regulate cell growth and apoptosis.
  • Potential inhibition of key enzymes involved in tumor progression.

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be contextualized against similar compounds:

Compound NameStructureUnique Features
1H-Chromeno[2,3-b][1,6]naphthyridineStructureLacks pyridinylmethyl group; simpler structure
4-Pyridinylmethyl-quinolineStructureDifferent heterocyclic framework; varying biological activity
Naphthyridine DerivativesStructureDiverse substitutions; varied biological profiles

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives indicated that modifications to the pyridinylmethyl group could enhance antimicrobial activity. In one instance:

  • A derivative was synthesized that exhibited a two-fold increase in potency against E. coli compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione?

  • Methodological Answer : The compound can be synthesized via multistep cyclization strategies. For example, benzo[5,6]chromeno[2,3-b][1,6]naphthyridine derivatives are synthesized using annulation reactions starting from substituted chromene precursors. Key steps include acid-catalyzed cyclization and regioselective functionalization of the pyridine ring (Scheme 4 in ). Solvent systems like dichloromethane with NaOH are critical for intermediate purification . One-pot synthesis methods for related 1,6-naphthyridines involve cyanothioacetamide as a precursor, enabling efficient ring closure ( ).

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry (e.g., pyridinylmethyl substitution) and FT-IR to validate carbonyl groups (C=O stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular formula confirmation. For example, chromeno-pyridine-diones in were characterized via melting point analysis (268–287°C) and spectral matching with literature data .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow H300/H310 (acute toxicity) and P301+P310 (emergency response) guidelines. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane), and employ PPE (gloves, lab coats) due to potential skin irritation ( ). Store the compound in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Replace traditional solvents with PEG-300 , which improves solubility of chromeno-pyridine intermediates and reduces side reactions. In , PEG-300 increased yields by 15–20% compared to toluene-based systems. Additionally, slow addition of acetylating agents (e.g., acetyl chloride) minimizes dimerization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate critical pharmacophores. For instance, antiviral activity in benzo[b]thieno[3,2-h]-1,6-naphthyridines ( ) depends on the rigidity of the naphthyridine core. Compare bioassay conditions (e.g., cell lines, IC50 protocols) to identify variability sources. Use molecular docking to validate target binding (e.g., phosphodiesterase III/V inhibition in ) .

Q. How does substituent variation on the pyridinylmethyl group affect photophysical properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂) to redshift absorption maxima (λmax) by stabilizing π→π* transitions. In , fluorophenyl substituents increased quantum yield by 30% due to reduced non-radiative decay. Use TD-DFT calculations to predict orbital interactions and validate with UV-vis spectroscopy .

Q. What are the metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Conduct LC-MS/MS profiling of plasma and liver microsomes. highlights cytochrome P450-mediated oxidation (e.g., CYP3A4) as a primary metabolic route. For in vivo studies, isotopically labeled analogs (e.g., ¹⁴C at the chromeno ring) enable tracking of biliary excretion .

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